Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite
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Overview
Description
Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite is a chemical compound known for its unique structure and reactivity It consists of two diazonium groups attached to a benzene ring substituted with an anilino and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite typically involves the diazotization of 4-anilino-2-methoxyaniline. The process begins with the reaction of 4-anilino-2-methoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt formed. The resulting diazonium salt is then treated with sulfite ions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The key steps involve the controlled addition of reagents, temperature regulation, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in diazo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and copper(I) cyanide.
Diazo Coupling Reactions: These reactions often involve phenols or aromatic amines in an alkaline medium, usually at low temperatures to prevent decomposition of the diazonium salt.
Major Products Formed
Substitution Products: Aryl halides, aryl hydroxides, and aryl cyanides are typical products of substitution reactions.
Scientific Research Applications
Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Materials Science: The compound is utilized in the preparation of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying their structure and function.
Medicinal Chemistry: The compound is explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite involves the formation of highly reactive diazonium ions. These ions can undergo various reactions, such as nucleophilic substitution and electrophilic aromatic substitution, leading to the formation of diverse products. The diazonium group acts as a good leaving group, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Similar in structure but lacks the anilino and methoxy substituents.
4-Methoxybenzenediazonium Sulfate: Contains a methoxy group but differs in the counterion and additional substituents.
Uniqueness
Bis(4-anilino-2-methoxybenzene-1-diazonium) sulfite is unique due to the presence of both anilino and methoxy groups, which influence its reactivity and stability. These substituents can affect the electronic properties of the compound, making it suitable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
137865-99-7 |
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Molecular Formula |
C26H24N6O5S |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-anilino-2-methoxybenzenediazonium;sulfite |
InChI |
InChI=1S/2C13H12N3O.H2O3S/c2*1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-4(2)3/h2*2-9,15H,1H3;(H2,1,2,3)/q2*+1;/p-2 |
InChI Key |
XWXWYKLUDFCPAM-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N.[O-]S(=O)[O-] |
Origin of Product |
United States |
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